molecular formula C12H18OS B8001115 2-Methyl-4-n-pentoxythiophenol

2-Methyl-4-n-pentoxythiophenol

Cat. No.: B8001115
M. Wt: 210.34 g/mol
InChI Key: OVJXXSPIWNBAIB-UHFFFAOYSA-N
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Description

2-Methyl-4-n-pentoxythiophenol is an organic compound that belongs to the class of thiophenols. Thiophenols are characterized by the presence of a sulfur atom in a five-membered aromatic ring. This compound is notable for its unique structure, which includes a methyl group at the second position and a pentoxy group at the fourth position on the thiophenol ring. The presence of these substituents imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-n-pentoxythiophenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-methylthiophenol with n-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-methyl-4-bromothiophenol is reacted with n-pentylboronic acid in the presence of a palladium catalyst and a base like potassium phosphate. This method offers high selectivity and yields under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is increasingly being adopted in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-n-pentoxythiophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiol group to a sulfide can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur at the positions ortho or para to the thiol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid as catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

2-Methyl-4-n-pentoxythiophenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 2-Methyl-4-n-pentoxythiophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s lipophilic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiophenol: Lacks the pentoxy group, resulting in different chemical properties and reactivity.

    4-n-Pentoxythiophenol: Lacks the methyl group, affecting its steric and electronic properties.

    2-Methyl-4-ethoxythiophenol: Contains an ethoxy group instead of a pentoxy group, leading to variations in solubility and reactivity.

Uniqueness

2-Methyl-4-n-pentoxythiophenol is unique due to the presence of both the methyl and pentoxy groups, which confer distinct steric and electronic effects

Properties

IUPAC Name

2-methyl-4-pentoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-3-4-5-8-13-11-6-7-12(14)10(2)9-11/h6-7,9,14H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJXXSPIWNBAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC(=C(C=C1)S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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